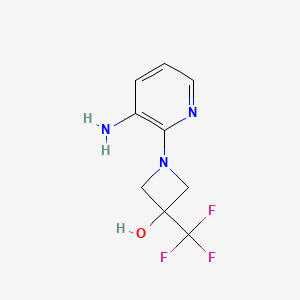
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Descripción general
Descripción
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is a useful research compound. Its molecular formula is C9H10F3N3O and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, while providing an overview of relevant research findings and case studies.
Structural Characteristics
The compound is characterized by:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Pyridine Moiety : Substituted with an amino group at the 3-position.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
These features contribute to its distinctive chemical properties and potential interactions with biological targets.
Biological Activities
Research indicates that compounds containing both azetidine and pyridine structures exhibit various biological activities. Below are the key areas of activity for this compound:
Antimicrobial Activity
Studies show that similar compounds can exhibit significant antimicrobial properties. The presence of the amino group may enhance interactions with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.
Antiviral Properties
Compounds with analogous structures have demonstrated antiviral effects, possibly through interference with viral replication processes. Investigations into the binding affinity of this compound to viral proteins are warranted to elucidate its mechanism of action.
Anticancer Effects
This compound has shown promise in inhibiting cancer cell proliferation. For instance, it may disrupt microtubule formation by interacting with tubulin, a critical protein for cell division. This property could be particularly beneficial in targeting various cancer types.
Case Studies and Experimental Data
Several studies have focused on the biological evaluation of similar compounds:
-
In Vitro Studies :
- Compounds similar to this compound demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The observed IC50 values ranged from 2 to 10 μM, indicating potent activity against these cells .
-
Mechanistic Insights :
- Interaction studies have indicated that the compound may bind to specific enzymes involved in disease pathways, influencing cellular signaling and metabolic processes. For example, its potential role as an HSP90 inhibitor suggests a mechanism involving modulation of protein folding and degradation pathways .
Comparative Analysis
To further understand the potential of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Aminopyridin-2-yl)azetidin-3-ol | Structure | Contains an amino group on a different position of pyridine; used in similar applications. |
| Pyridine | Structure | A six-membered heterocycle; lacks azetidine structure; widely used in pharmaceuticals. |
| Aziridine | Structure | A three-membered heterocycle; higher ring strain compared to azetidine; less stable but reactive. |
Propiedades
IUPAC Name |
1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-6(13)2-1-3-14-7/h1-3,16H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJRJBGODQELTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















